An In-depth Technical Guide to 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole (CAS 1893174-21-4)
An In-depth Technical Guide to 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole (CAS 1893174-21-4)
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with or considering the use of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific functionalization of this molecule—a bromine atom at the 5-position and an azepane moiety at the 3-position—suggests its potential as a versatile chemical probe or a precursor for more complex pharmaceutical agents.
This document provides an overview of its physicochemical properties, a proposed synthetic route based on established indole chemistry, essential protocols for its analytical validation, a prospectus on its potential biological activities based on related structures, and crucial safety and handling guidelines.
Chemical Identity and Physicochemical Properties
3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is a heterocyclic aromatic compound. The presence of the bromine atom significantly influences its electronic properties and provides a handle for further synthetic modifications, such as cross-coupling reactions. The tertiary amine of the azepane ring imparts basicity, affecting its solubility and potential for salt formation.
Key computed physicochemical properties are summarized below, providing foundational data for experimental design, including solvent selection, chromatographic purification, and preliminary assessment of drug-like characteristics.[2]
| Property | Value | Source |
| CAS Number | 1893174-21-4 | [2] |
| Molecular Formula | C₁₅H₁₉BrN₂ | [2] |
| Molecular Weight | 307.23 g/mol | [2] |
| IUPAC Name | 3-(azepan-1-ylmethyl)-5-bromo-1H-indole | [2] |
| Canonical SMILES | C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)Br | [2] |
| InChIKey | UWICOIPJMWULQL-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 306.07316 Da | [2] |
| XLogP3 | 3.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 19 Ų | [2] |
The XLogP3 value of 3.8 suggests significant lipophilicity, indicating that the compound is likely to have low aqueous solubility but good membrane permeability, a common feature for central nervous system (CNS) active agents or molecules that target intracellular proteins.
Synthesis and Characterization
While this compound is commercially available from some vendors for early discovery research, it is often supplied without comprehensive analytical data. Therefore, in-house synthesis or rigorous validation of a purchased sample is paramount for ensuring experimental reproducibility.
Proposed Synthetic Pathway: Mannich Reaction
A logical and efficient method for the synthesis of 3-(aminomethyl)indoles is the Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on the C3 position of the indole ring. The proposed starting materials are the readily available 5-bromo-1H-indole, formaldehyde (or its equivalent, paraformaldehyde), and azepane.
The causality behind this choice is rooted in the high nucleophilicity of the indole C3 position, which readily attacks the electrophilic Eschenmoser salt or a pre-formed iminium ion generated in situ from formaldehyde and azepane. Acetic acid is a common solvent and catalyst for this transformation, facilitating the formation of the iminium intermediate.
Caption: Proposed Mannich reaction workflow for synthesis.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 5-bromo-1H-indole (1.0 eq) in glacial acetic acid (approx. 0.2 M), add azepane (1.1 eq). Stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) dropwise to the mixture while maintaining the temperature below 30°C with an ice bath.
-
Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting indole is consumed.
-
Workup: Pour the reaction mixture into a beaker of ice water. Basify the solution to a pH of ~9-10 using a saturated sodium carbonate or 2M sodium hydroxide solution. This step neutralizes the acetic acid and deprotonates the amine, facilitating its extraction.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient with 1% triethylamine to prevent the product from tailing on the acidic silica.
Analytical Validation: A Self-Validating System
Given the potential lack of supplier-provided data, a rigorous, self-validating analytical workflow is essential to confirm the identity and purity of the compound before its use in any biological or chemical assay.
Caption: Workflow for analytical identity and purity verification.
Protocol 1: Purity Determination via HPLC
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System: A standard reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. The acid ensures the tertiary amine is protonated, leading to sharper peaks.
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.
-
Detection: UV detector set at 220 nm and 280 nm (characteristic absorbance wavelengths for the indole chromophore).
-
Acceptance Criterion: The main peak should represent >95% of the total integrated peak area for use in most biological assays.
Protocol 2: Identity Confirmation via Mass Spectrometry (MS)
-
Method: Electrospray ionization (ESI) in positive mode is the method of choice due to the basicity of the azepane nitrogen.
-
Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated exact mass (307.0837).
-
Isotopic Pattern: A key validation point is the bromine isotopic signature. The spectrum must show two peaks of nearly equal intensity: one for the ⁷⁹Br isotope ([M+H]⁺) and one for the ⁸¹Br isotope ([M+2+H]⁺), separated by approximately 2 m/z units.
Protocol 3: Structural Elucidation via NMR Spectroscopy
-
Solvent: CDCl₃ (deuterated chloroform) or DMSO-d₆.
-
¹H NMR: Expect characteristic signals for the indole ring protons (aromatic region, ~7.0-8.0 ppm), a singlet for the C2-H, and a singlet for the methylene bridge (-CH₂-) connecting the indole and azepane rings. Signals for the azepane ring protons will appear in the aliphatic region. The N-H proton of the indole will likely be a broad singlet.
-
¹³C NMR: Expect 15 distinct carbon signals. The C-Br signal will be downfield in the aromatic region. The chemical shifts of the methylene bridge and the azepane carbons will confirm the connectivity.
Prospectus on Potential Biological Activity
While no specific biological activity has been published for CAS 1893174-21-4, its structural motifs are present in a wide range of pharmacologically active molecules. The 5-bromo-indole core is a key building block in compounds developed as anti-cancer agents, often targeting protein kinases or tubulin polymerization.[3][4][5] Furthermore, various substituted indoles have demonstrated potent antimicrobial and antimalarial activities.[6][7]
The 3-(aminomethyl) substituent is a common feature that can confer affinity for various receptors, ion channels, and enzymes. This specific combination of a 5-bromo substituent and a 3-azepanylmethyl group makes it a candidate for screening in assays related to oncology, infectious diseases, and neuroscience.
Caption: Potential biological activities based on structural motifs.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general precautions for handling halogenated indole derivatives should be followed.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile is appropriate), and safety glasses or goggles.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[8]
-
First Aid:
-
Skin Contact: If skin contact occurs, wash immediately with plenty of soap and water.[8]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[8]
-
Inhalation: If inhaled, move the person to fresh air.[11]
-
Ingestion: Do NOT induce vomiting. If swallowed, rinse mouth and seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents and strong acids.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is a chemical entity with significant potential for further research and development. This guide outlines its fundamental properties, provides a robust and logical framework for its synthesis and analytical validation, and contextualizes its potential applications within medicinal chemistry based on its structural components. Adherence to the described analytical and safety protocols is critical for any researcher planning to utilize this compound, ensuring both the integrity of the scientific results and the safety of laboratory personnel.
References
-
PubChem. 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole | C15H19BrN2 | CID 117174983. [Link]
-
Acros Organics. SAFETY DATA SHEET - 5-Bromoindole. [Link]
-
PubChem. 3-(azepan-1-ylmethyl)-4-bromo-1H-indole | C15H19BrN2 | CID 117171175. [Link]
-
Sigma-Aldrich. 3-(azepan-1-ylmethyl)-5-bromo-1H-indole. [Link]
-
ResearchGate. Synthesis of 5-bromo-indole derivatives. [Link]
-
PMC. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
-
PMC. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [Link]
-
Medicines for Malaria Venture. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. [Link]
- Google Patents. CN102558017A - Method for preparing 5-bromoindole.
-
Journal of Drug Delivery and Therapeutics. Indole as a biological scaffold: a comprehensive review. [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
-
PubChem. 5-Bromoindole | C8H6BrN | CID 24905. [Link]
-
PubChem. 3-(Azepan-1-ylmethyl)-1-ethyl-5-fluoroindole | C17H23FN2 | CID 117175481. [Link]
-
PubChem. 3-(Azepan-1-ylmethyl)-5-chloro-1-methylindole | C16H21ClN2 | CID 117174986. [Link]
Sources
- 1. saapjournals.org [saapjournals.org]
- 2. 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole | C15H19BrN2 | CID 117174983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum | Medicines for Malaria Venture [mmv.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. assets.thermofisher.com [assets.thermofisher.com]
